![molecular formula C9H5Cl2N3O B183532 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one CAS No. 78389-19-2](/img/structure/B183532.png)
4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one, commonly referred to as DCPP, is a chemical compound that has been the subject of extensive scientific research. This compound belongs to the family of pyridazinone derivatives and has been found to exhibit various biological activities.
Mechanism of Action
The exact mechanism of action of DCPP is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and proteins involved in cellular signaling pathways. This results in the suppression of cell proliferation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
DCPP has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. It has also been found to exhibit significant antioxidant activity, making it a promising candidate for the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using DCPP in lab experiments is its wide range of biological activities. It has been found to exhibit significant activity against various types of cancer cells, as well as anti-inflammatory and antimicrobial activity. However, one of the limitations of using DCPP in lab experiments is its potential toxicity, which requires careful handling and monitoring.
Future Directions
There are several future directions for the study of DCPP. One area of research is the development of more efficient and cost-effective synthesis methods for DCPP. Another area of research is the investigation of its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and oxidative stress-related diseases. Additionally, further studies are needed to fully understand the mechanism of action of DCPP and its potential side effects.
Synthesis Methods
DCPP can be synthesized through a multi-step process involving the reaction of 2-chloro-5-nitropyridine with hydrazine hydrate, followed by the reaction of the resulting intermediate with 2-chloropyridine. The final product is obtained through a cyclization reaction using acetic anhydride.
Scientific Research Applications
DCPP has been extensively studied for its biological activities, including its potential as an antitumor agent, anti-inflammatory agent, and antimicrobial agent. It has also been found to exhibit significant antioxidant activity, making it a promising candidate for the treatment of oxidative stress-related diseases.
properties
IUPAC Name |
4,5-dichloro-2-pyridin-2-ylpyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N3O/c10-6-5-13-14(9(15)8(6)11)7-3-1-2-4-12-7/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFKVSHYSHBPMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C(=O)C(=C(C=N2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70581412 |
Source
|
Record name | 4,5-Dichloro-2-(pyridin-2-yl)pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70581412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
78389-19-2 |
Source
|
Record name | 4,5-Dichloro-2-(pyridin-2-yl)pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70581412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.